molecular formula C14H22N2 B13968885 2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine

2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine

Cat. No.: B13968885
M. Wt: 218.34 g/mol
InChI Key: WEWCZOLYOCMQJH-UHFFFAOYSA-N
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Description

2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a reaction, which involves the reaction of an imine with a ketene.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Dimethylation: The final step involves the dimethylation of the nitrogen atom using dimethyl sulfate or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major product is typically a ketone or an aldehyde.

    Reduction: The major product is an amine.

    Substitution: The major product is a substituted azetidine derivative.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a ligand for various biological targets.

    Medicine: It is being investigated for its potential therapeutic properties, including its use as an antimicrobial agent.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylazetidin-3-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of the dimethylamino group.

    N-Benzyl-3-(hydroxymethyl)azetidine: Another similar compound with a hydroxymethyl group.

Uniqueness

2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine is unique due to its dimethylamino group, which imparts different chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C14H22N2/c1-15(2)9-8-14-11-16(12-14)10-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3

InChI Key

WEWCZOLYOCMQJH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CN(C1)CC2=CC=CC=C2

Origin of Product

United States

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